molecular formula C19H24F3N3 B1401737 [6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311279-72-7

[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Cat. No. B1401737
M. Wt: 351.4 g/mol
InChI Key: BWWADZCOWGKDOE-UHFFFAOYSA-N
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Description

“[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine” is a chemical compound with the molecular formula C19H24F3N3 . It is also known by other names such as “6-[3-(diethylaminomethyl)phenyl]-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine” and "2-Pyridinamine, 6-[3-[(diethylamino)methyl]phenyl]-N,N-dimethyl-4-(trifluoromethyl)-" .

Scientific Research Applications

Synthesis of Heterocyclic Derivatives:

  • Novel pyridine derivatives with various heterocyclic rings, including imidiazolyl, pyrazolyl, and oxa/thiadiazolyl, were synthesized for their potential anticancer activity. These compounds demonstrated potent antitumor activity against liver, colon, and breast cancer cell lines, with certain derivatives showing higher activity than the standard drug, doxorubicin. The potency of these compounds is attributed to the base structure and the heterocyclic ring attached to the pyridine moiety (Hafez & El-Gazzar, 2020).

Metal Ion Affinity and Fluorescence Properties:

  • A study investigated derivatives of tris((6-phenyl-2-pyridyl)methyl)amine for their metal ion affinity and fluorescence properties. These derivatives enhanced solubility in organic and aqueous solvents and retained hydrophobic cavities within zinc complexes, potentially accommodating small molecules. The ligands displayed significant fluorescence changes upon binding with metal ions like Zn(2+) and Cu(2+), indicating potential applications in sensing and binding studies (Liang et al., 2009).

Organometallic Complexes:

  • Organometallic complexes involving aminopyridines were explored, highlighting their unique coordination chemistry. The study emphasized alkylamine substituents leading to aminocarbene structures around central atoms and the complex behavior of aminomethylpyridine ligands, forming bis- and poly-chelates. These findings suggest diverse potential applications in catalysis and materials science (Sadimenko, 2011).

Antimicrobial and Antitumor Studies:

  • Heterocyclic compounds containing thiocarbamidophenyl and dimethylpyridin were synthesized and displayed significant antimicrobial properties. This underlines their potential in pharmaceutical and medicinal chemistry (Tayade et al., 2012).

properties

IUPAC Name

6-[3-(diethylaminomethyl)phenyl]-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3N3/c1-5-25(6-2)13-14-8-7-9-15(10-14)17-11-16(19(20,21)22)12-18(23-17)24(3)4/h7-12H,5-6,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWADZCOWGKDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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